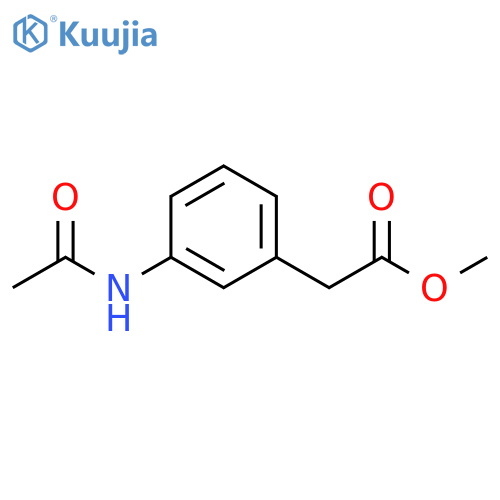

Cas no 347187-35-3 (Methyl 2-(3-Acetamidophenyl)acetate)

347187-35-3 structure

商品名:Methyl 2-(3-Acetamidophenyl)acetate

CAS番号:347187-35-3

MF:C11H13NO3

メガワット:207.225823163986

MDL:MFCD24447950

CID:4645468

Methyl 2-(3-Acetamidophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(3-Acetamidophenyl)acetate

- Benzeneacetic acid, 3-(acetylamino)-, methyl ester

-

- MDL: MFCD24447950

- インチ: 1S/C11H13NO3/c1-8(13)12-10-5-3-4-9(6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)

- InChIKey: ROFHLZLWHUTFEW-UHFFFAOYSA-N

- ほほえんだ: C1(CC(OC)=O)=CC=CC(NC(C)=O)=C1

Methyl 2-(3-Acetamidophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586898-5g |

Methyl 2-(3-acetamidophenyl)acetate |

347187-35-3 | 98% | 5g |

¥7080.00 | 2024-05-17 | |

| eNovation Chemicals LLC | D778727-5g |

Methyl 2-(3-Acetamidophenyl)acetate |

347187-35-3 | 95% | 5g |

$760 | 2025-03-01 | |

| eNovation Chemicals LLC | D778727-5g |

Methyl 2-(3-Acetamidophenyl)acetate |

347187-35-3 | 95% | 5g |

$760 | 2025-02-21 | |

| AstaTech | AC5962-5/G |

METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |

347187-35-3 | 95% | 5g |

$1311 | 2023-09-19 | |

| AstaTech | AC5962-1/G |

METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |

347187-35-3 | 95% | 1g |

$437 | 2023-09-19 | |

| eNovation Chemicals LLC | D778727-5g |

Methyl 2-(3-Acetamidophenyl)acetate |

347187-35-3 | 95% | 5g |

$760 | 2024-07-20 | |

| AstaTech | AC5962-0.25/G |

METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |

347187-35-3 | 95% | 0.25g |

$175 | 2023-09-19 |

Methyl 2-(3-Acetamidophenyl)acetate 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

347187-35-3 (Methyl 2-(3-Acetamidophenyl)acetate) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:347187-35-3)Methyl 2-(3-Acetamidophenyl)acetate

清らかである:99%

はかる:5g

価格 ($):740.0